
Tirbanibulin mesylate
Vue d'ensemble
Description
Le mésylate de tirbanibuline est un composé chimique synthétique connu pour son double effet inhibiteur sur la kinase Src et la polymérisation de la tubuline. Il est principalement utilisé pour le traitement topique de la kératose actinique, une affection cutanée précancéreuse caractérisée par des plaques rugueuses et squameuses sur la peau dues à une exposition prolongée au soleil . Le mésylate de tirbanibuline est commercialisé sous le nom de marque Klisyri et a été approuvé par la Food and Drug Administration des États-Unis en décembre 2020 .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du mésylate de tirbanibuline implique plusieurs étapes, commençant par la préparation de la structure de base, suivie par l'introduction de divers groupes fonctionnels. Les étapes clés comprennent :
Formation du noyau de la pyridinyl-acétamide : Cela implique la réaction de la 2-chloropyridine avec l'acétamide en milieu basique.
Introduction de la partie benzylamine : Le groupe benzylamine est introduit par une réaction de substitution nucléophile.
Assemblage final et purification : Le composé final est purifié à l'aide de techniques chromatographiques pour obtenir du mésylate de tirbanibuline sous sa forme pure.
Méthodes de production industrielle
La production industrielle du mésylate de tirbanibuline suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction afin de maximiser le rendement et la pureté tout en minimisant l'utilisation de réactifs dangereux. Le produit final est soumis à des contrôles de qualité rigoureux pour garantir son efficacité et sa sécurité pour un usage médical .
Analyse Des Réactions Chimiques
Types de réactions
Le mésylate de tirbanibuline subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels présents dans le composé.
Substitution : Les réactions de substitution nucléophile et électrophile sont courantes dans la synthèse et la modification du mésylate de tirbanibuline.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs tels que l'hydroxyde de sodium et l'acide chlorhydrique sont utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés du mésylate de tirbanibuline, qui sont étudiés pour leurs applications thérapeutiques potentielles .
Applications de la recherche scientifique
Le mésylate de tirbanibuline a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé modèle pour étudier l'inhibition de la kinase Src et la polymérisation de la tubuline.
Biologie : Le composé est étudié pour ses effets sur la prolifération cellulaire, l'apoptose et la régulation du cycle cellulaire.
Médecine : Le mésylate de tirbanibuline est principalement utilisé pour le traitement de la kératose actinique.
Mécanisme d'action
Le mésylate de tirbanibuline exerce ses effets en inhibant la polymérisation de la tubuline et l'activité de la kinase Src. La polymérisation de la tubuline est essentielle à la formation des microtubules, qui sont cruciaux pour la division cellulaire. En inhibant ce processus, le mésylate de tirbanibuline perturbe le cycle cellulaire, conduisant à l'arrêt du cycle cellulaire et à l'apoptose. La kinase Src est impliquée dans divers processus cellulaires, notamment la prolifération, la survie et les métastases. L'inhibition de la kinase Src par le mésylate de tirbanibuline renforce encore ses effets antiprolifératifs et antitumoraux .
Applications De Recherche Scientifique
Tirbanibulin mesylate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the inhibition of Src kinase and tubulin polymerization.
Biology: The compound is studied for its effects on cell proliferation, apoptosis, and cell cycle regulation.
Medicine: this compound is primarily used for the treatment of actinic keratosis.
Mécanisme D'action
Tirbanibulin mesylate exerts its effects by inhibiting the polymerization of tubulin and the activity of Src kinase. Tubulin polymerization is essential for the formation of microtubules, which are crucial for cell division. By inhibiting this process, this compound disrupts the cell cycle, leading to cell cycle arrest and apoptosis. Src kinase is involved in various cellular processes, including proliferation, survival, and metastasis. Inhibition of Src kinase by this compound further enhances its anti-proliferative and anti-tumor effects .
Comparaison Avec Des Composés Similaires
Composés similaires
5-Fluorouracile : Un traitement topique de la kératose actinique qui agit en inhibant la thymidylate synthase, entraînant la mort cellulaire.
Ingenol mébutate : Un autre traitement topique de la kératose actinique qui induit la mort cellulaire par nécrose et apoptose.
Unicité du mésylate de tirbanibuline
Le mésylate de tirbanibuline est unique en raison de son double mécanisme d'action, ciblant à la fois la polymérisation de la tubuline et la kinase Src. Cette double inhibition se traduit par un effet antiprolifératif plus complet par rapport à d'autres traitements qui ne ciblent qu'une seule voie .
Propriétés
IUPAC Name |
N-benzyl-2-[5-[4-(2-morpholin-4-ylethoxy)phenyl]pyridin-2-yl]acetamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3.CH4O3S/c30-26(28-19-21-4-2-1-3-5-21)18-24-9-6-23(20-27-24)22-7-10-25(11-8-22)32-17-14-29-12-15-31-16-13-29;1-5(2,3)4/h1-11,20H,12-19H2,(H,28,30);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSYRKUPDSSTCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1COCCN1CCOC2=CC=C(C=C2)C3=CN=C(C=C3)CC(=O)NCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1080645-95-9 | |
| Record name | Tirbanibulin mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1080645959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TIRBANIBULIN MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84AC3796WJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![sodium (6R,7R)-7-((1-benzylpyridin-1-ium-4-yl)amino)-3-(((5-((carboxylatomethyl)thio)-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1673796.png)
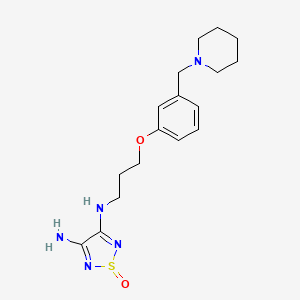
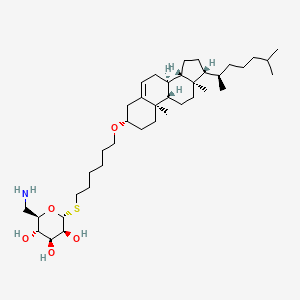

![[(1S,3S,4aS)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B1673805.png)
![6-Hydroxybenzo[b]thiophene-2-sulfonamide](/img/structure/B1673808.png)
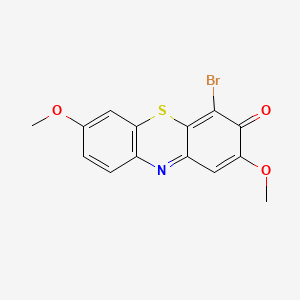
![Methyl (1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxylate](/img/structure/B1673811.png)
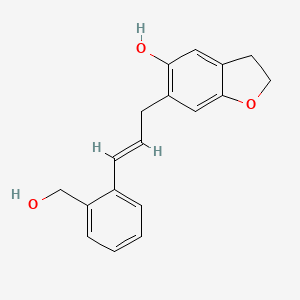
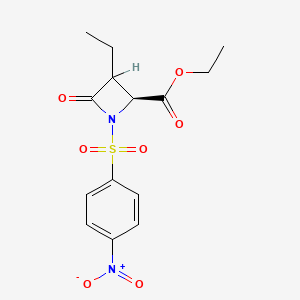
![(E)-3-Hydroxy-N-(2-phenyl-2-(thiophen-2-yl)vinyl)-5-(trifluoromethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B1673814.png)
![sodium;(6R,7S)-7-[(1-benzylpyridin-4-ylidene)amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1673816.png)
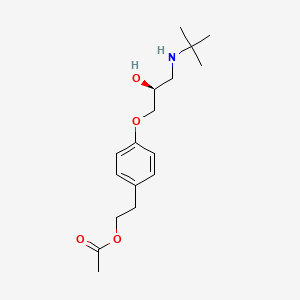
![(2S)-N-[(2R)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxo-3-sulfanylidenepropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide](/img/structure/B1673819.png)
